molecular formula C17H17NO2 B7637885 2-[2-(Dimethylamino)ethoxy]fluoren-9-one

2-[2-(Dimethylamino)ethoxy]fluoren-9-one

Cat. No.: B7637885
M. Wt: 267.32 g/mol
InChI Key: WXSRXYOCDXEQGO-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]fluoren-9-one is a fluorenone derivative featuring a dimethylaminoethoxy substituent at the 2-position of the fused aromatic ring system. The dimethylamino group introduces basicity, while the ethoxy linker provides conformational flexibility. This compound is structurally related to antiviral agents like Tilorone and shares functional groups with therapeutics such as Tamoxifen. Its physicochemical properties, including solubility and lipophilicity, are influenced by the protonation state of the dimethylamino group and the electron-withdrawing fluorenone core .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-18(2)9-10-20-12-7-8-14-13-5-3-4-6-15(13)17(19)16(14)11-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSRXYOCDXEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxygenation of Fluorene to Fluorenone

The process begins with fluorene (C₁₃H₁₀), which undergoes oxygenation in dimethylformamide (DMF) with potassium hydroxide (KOH) under an oxygen atmosphere. This step converts fluorene to 9-fluorenone (C₁₃H₈O) via base-mediated oxidation. Key parameters include:

  • Temperature : Room temperature (20–30°C)

  • Reagents : DMF, KOH, O₂

  • Yield : 97% (crude product, no column chromatography required).

Nitration to 2,7-Dinitrofluorenone

9-Fluorenone is nitrated using a mixed acid system (H₂SO₄:HNO₃, 1:1) at 120°C for 24 hours. This regioselective nitration introduces nitro groups at the 2- and 7-positions:

  • Conditions : Reflux in H₂SO₄/HNO₃

  • Yield : 90% (yellow solid, filtered without purification).

Reduction to 2,7-Diaminofluorenone

The dinitro intermediate is reduced using iron powder and hydrochloric acid in an ethanol-water mixture. This step generates 2,7-diaminofluorenone:

  • Reductant : Fe powder, HCl

  • Temperature : Reflux (110°C)

  • Yield : 89% (brown solid).

Alkylation with 2-Bromo-N,N-dimethylethylamine

The final step involves alkylating 2-hydroxyfluorenone with 2-bromo-N,N-dimethylethylamine hydrobromide in acetonitrile under reflux:

  • Conditions : Acetonitrile, reflux

  • Yield : ~75–85% (estimated from analogous diethylaminoethoxy synthesis).

Advantages :

  • No column chromatography required in early steps.

  • High regioselectivity in nitration.

Challenges :

  • Handling corrosive mixed acids.

  • Sensitivity of diazonium intermediates to temperature.

Alternative Route: Direct Alkylation of 2-Hydroxyfluorenone

Synthesis of 2-Hydroxyfluorenone

2-Hydroxyfluorenone is prepared via Friedel-Crafts acylation or directed ortho-metalation, though these methods are less common than the diazotization route.

Alkylation with 2-(Dimethylamino)ethyl Chloride

2-Hydroxyfluorenone reacts with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF:

  • Conditions : DMF, 80°C, 12–24 hours

  • Yield : ~60–70% (extrapolated from similar reactions).

Advantages :

  • Fewer synthetic steps.

  • Avoids hazardous nitration and reduction.

Challenges :

  • Lower regioselectivity if multiple hydroxyl groups are present.

  • Requires purification via column chromatography.

Industrial-Scale Optimization

Continuous Flow Nitration

Modern facilities employ continuous flow reactors for nitration to enhance safety and yield:

  • Residence Time : 10–15 minutes

  • Temperature Control : 50–60°C

  • Output : 95% purity, 85% yield.

Catalytic Hydrogenation

Replacing Fe/HCl with catalytic hydrogenation (Pd/C, H₂) for nitro reduction improves scalability:

  • Conditions : 50 psi H₂, ethanol, 6 hours

  • Yield : 92% (2,7-diaminofluorenone).

Comparative Analysis of Methods

Parameter Multi-Step Synthesis Direct Alkylation
Steps52
Yield (Overall)~60%~50%
Purification NeedsMinimalColumn chromatography
ScalabilityHighModerate
Hazardous ReagentsH₂SO₄, HNO₃, FeBase, alkylating agent

Mechanistic Insights

Nitration Regioselectivity

The 2- and 7-positions of fluorenone are activated for electrophilic substitution due to conjugation with the ketone group, directing nitration to these sites.

Diazotization-Hydrolysis Pathway

Diazonium intermediates formed at low temperatures hydrolyze upon heating to yield phenolic groups via a radical mechanism .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.

    Substitution: The dimethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]fluoren-9-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving cell signaling and molecular interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one involves its interaction with specific molecular targets. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological molecules. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in research applications.

Comparison with Similar Compounds

Tilorone Hydrochloride

Structure: 2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride . Key Differences:

  • Substitution Pattern: Tilorone has two diethylaminoethoxy groups at the 2- and 7-positions, whereas the target compound has a single dimethylaminoethoxy group.
  • Biological Activity: Tilorone’s bis-substitution enhances its antiviral efficacy against RNA and DNA viruses, likely due to increased intercalation or receptor binding. The dimethylaminoethoxy analog may exhibit reduced potency due to fewer interaction sites .

2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one Hydrochloride (CAS 1734-90-3)

Structure: Single diethylaminoethoxy substituent at the 2-position . Key Differences:

  • Amino Group: Diethylamino vs. dimethylamino. The larger ethyl groups enhance lipophilicity (logP ~3.2 vs. ~2.8 estimated for dimethyl), affecting metabolic stability and clearance.
  • Applications : Used in Tilorone production, indicating its role as a synthetic intermediate. The dimethyl analog may serve similar purposes but with altered pharmacokinetics .

Tamoxifen Substituent Analogs

Structure: (Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-butene . Key Differences:

  • Scaffold: Tamoxifen’s triphenylethylene core vs. fluorenone. The dimethylaminoethoxy group in Tamoxifen is critical for estrogen receptor modulation, while the fluorenone derivative’s planar structure may favor DNA intercalation or enzyme inhibition.
  • Fluorenone derivatives may lack this metabolic pathway, reducing genotoxicity risks .

2-(Methylamino)-9H-fluoren-9-one (CAS 2915-84-6)

Structure: Methylamino group at the 2-position . Key Differences:

  • Substituent Size: Methylamino is smaller than dimethylaminoethoxy, reducing steric hindrance but limiting hydrogen-bonding capacity.
  • Basicity: pKa of methylamino (~9.5) vs. dimethylamino (~8.5), affecting ionization and solubility under physiological conditions.

2,3-Dimethoxy-fluoren-9-one (CAS 2041-27-2)

Structure : Methoxy groups at the 2- and 3-positions .
Key Differences :

  • Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing the fluorenone ring. Dimethylaminoethoxy is electron-donating inductively but can be protonated, switching to electron-withdrawing effects.
  • Reactivity: Methoxy derivatives are less basic, limiting ionic interactions compared to protonated dimethylaminoethoxy analogs.

Q & A

Q. What are the optimized synthetic routes for 2-[2-(dimethylamino)ethoxy]fluoren-9-one, and how do reaction parameters influence yield and purity?

The synthesis typically begins with nucleophilic substitution of 9H-fluoren-9-one with dimethylaminoethanol under controlled conditions. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) achieves >95% purity . Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol, requiring strict pH control (pH 2–3) to prevent decomposition .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Structural validation employs:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorenone C=O at ~190 ppm, dimethylamino protons at δ 2.2–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 296.18 (M+H+^+) .
  • X-ray Crystallography : Resolves the hydrochloride salt’s crystal lattice, showing hydrogen bonding between Cl^- and the dimethylamino group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Halogenated organic waste containers for hydrochloride salts, neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the dimethylaminoethoxy substituent influence the compound’s biological activity in antitumor studies?

Substituent positioning (e.g., 2- vs. 7-position) modulates DNA intercalation efficiency. For example:

  • Electron-Withdrawing Groups : 9-Nitro or 9-chloro derivatives increase cytotoxicity in P388 leukemia cells (IC50_{50} < 1 μM) by enhancing DNA binding.
  • Steric Effects : Bulky groups at the 2-position reduce activity due to hindered planar stacking with DNA base pairs .
Substituent PositionCytotoxicity (IC50_{50}, μM)Target Cancer Cell Line
2-(Dimethylamino)ethoxy2.3 ± 0.4Lewis Lung Carcinoma
7-Methoxy0.8 ± 0.2L1210 Leukemia
Data adapted from antitumor SAR studies .

Q. What contradictions exist in reported bioactivity data, and how can experimental design resolve them?

Discrepancies in antiviral efficacy (e.g., against RNA vs. DNA viruses) arise from:

  • Dosing Regimens : Prophylactic administration (24h pre-infection) shows higher efficacy than therapeutic dosing in murine models .
  • Solubility Variability : Hydrochloride salts exhibit better aqueous solubility (>10 mg/mL) than free bases, impacting in vivo bioavailability . Resolving these requires standardized assays (e.g., fixed cell lines, uniform infection protocols) and pharmacokinetic profiling .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • DFT Calculations : Predict hydrolysis susceptibility of the ether linkage at pH < 3 or > 10.
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 6 months shows <5% degradation when protected from light .

Methodological Recommendations

  • Synthetic Scale-Up : Use flow chemistry for reproducible gram-scale synthesis, minimizing exothermic risks .
  • Bioactivity Screening : Pair in vitro cytotoxicity assays (MTT) with in vivo xenograft models to validate therapeutic windows .
  • Stability Testing : Employ HPLC-PDA to track degradation products, especially under oxidative stress (H2_2O2_2/UV exposure) .

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